Tetraterbium heptaoxide

Overview

Description

Synthesis Analysis

Tetraterbium heptaoxide is most often produced by ignition of the oxalate or the sulfate in air . The oxalate (at 1000 °C) is generally preferred, since the sulfate requires a higher temperature, and it produces an almost black product contaminated with Tb6O11 or other oxygen-rich oxides .Molecular Structure Analysis

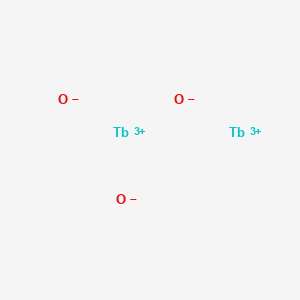

The molecular formula of Tetraterbium heptaoxide is O7Tb4 . There is some debate as to whether it is a discrete compound, or simply one phase in an interstitial oxide system .Chemical Reactions Analysis

Terbium (III,IV) oxide loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen, as shown by exchange with 18O2 . It reacts with atomic oxygen to produce TbO2 . It also reacts with other hot concentrated acids to produce terbium (III) salts .Physical And Chemical Properties Analysis

Tetraterbium heptaoxide has a molar mass of 747.697 g/mol . It appears as a dark brown-black powder with a density of 7.3 g/mL at 25 °C . It is insoluble in water .Scientific Research Applications

Production of Phosphors

Terbium oxide is primarily used in the production of phosphors, which are essential for the creation of green color in television screens and fluorescent lamps .

Lasers

Terbium oxide has applications in lasers. Its unique properties make it suitable for use in various types of lasers .

Magneto-Optical Devices

Terbium oxide is used in magneto-optical devices due to its excellent magneto-optical properties . For example, Tb2O3 ceramics are promising candidates for the development of Faraday isolators used in visible and near-infrared bands .

Dopant in Solid-State Devices

Terbium oxide is used as a dopant in solid-state devices . Its unique properties can enhance the performance of these devices.

Synthesis of Nanoparticles for Magneto-Optical Ceramics

Tb2O3 nanoparticles synthesized by the laser ablation method were extensively characterized and assessed as suitable precursors for the fabrication of transparent magneto-optical ceramics .

Gas Sensors

Terbium oxide is used to form composite nanofibers with zinc oxide (ZnO) to detect nitric oxide (NO) gas . This application could lead to the development of gas sensors with superior gas sensing properties.

Mechanism of Action

Target of Action

Terbium oxide (Tb2O3), also known as terbium sesquioxide, is a sesquioxide of the rare earth metal terbium . The primary target of Tb2O3 is its ability to conduct protons, which is enhanced when doped with calcium .

Mode of Action

Tb2O3 is a p-type semiconductor . It conducts protons, and this conductivity is enhanced when it is doped with calcium . This property allows it to interact with its targets and induce changes.

Pharmacokinetics

It’s known that tb2o3 is a basic oxide and easily dissolved to dilute acids . This property could potentially influence its bioavailability.

Result of Action

The primary result of Tb2O3’s action is its ability to conduct protons when doped with calcium . This can have various effects at the molecular and cellular levels, depending on the specific context in which Tb2O3 is used.

Action Environment

The action of Tb2O3 can be influenced by various environmental factors. For instance, its proton conductivity is enhanced when it is doped with calcium . Additionally, Tb2O3 can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours , suggesting that its properties and actions can be influenced by factors such as temperature and the presence of other chemical species.

Future Directions

properties

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium oxide (Tb2O3) | |

CAS RN |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)